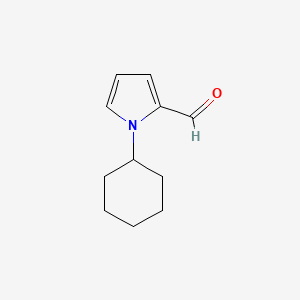

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

Description

Significance of the Pyrrole (B145914) Heterocycle in Organic and Medicinal Chemistry

The pyrrole nucleus is a cornerstone of organic and medicinal chemistry. nih.gov This five-membered nitrogen-containing heterocycle is a key structural component in a vast array of natural products essential for life, including heme (a component of hemoglobin), chlorophyll, vitamin B12, and various alkaloids. nih.gov The aromatic nature of the pyrrole ring, coupled with the presence of the nitrogen heteroatom, endows it with unique electronic properties that facilitate its interaction with biological targets.

In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its prevalence in a multitude of biologically active compounds. researchgate.net Pyrrole derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govsigmaaldrich.com The ability of the pyrrole ring to be readily functionalized at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in the design of new therapeutic agents. mdpi.com

Contextualization of N-Substituted Pyrrole Derivatives in Modern Synthesis and Biological Activity

The introduction of a substituent on the nitrogen atom of the pyrrole ring gives rise to N-substituted pyrrole derivatives, a class of compounds with significant applications in modern synthesis and diverse biological activities. The Paal-Knorr synthesis is a classic and widely used method for preparing N-substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov Other synthetic strategies include the Hantzsch and Barton-Zard reactions. pharmaguideline.com

From a biological standpoint, the nature of the N-substituent can profoundly influence the pharmacological profile of the pyrrole derivative. For instance, N-aryl and N-alkyl pyrroles have been extensively investigated for their potential as therapeutic agents. The substituent at the nitrogen atom can impact the molecule's lipophilicity, solubility, and ability to interact with specific biological targets. Research has shown that N-substituted pyrroles are integral to the structure of drugs with anti-inflammatory, anticancer, and antimicrobial activities. mdpi.com

Research Landscape and Emerging Trends for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde

While extensive research exists for the broader class of pyrrole derivatives, specific studies focusing exclusively on this compound are limited. The compound is commercially available, suggesting its use as a building block or intermediate in the synthesis of more complex molecules. calpaclab.combldpharm.com

The research landscape for this compound can be largely inferred from studies on structurally similar N-substituted pyrrole-2-carbaldehydes. The presence of the aldehyde group at the C2-position makes it a versatile synthetic intermediate. It can readily undergo various chemical transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases or other heterocyclic systems.

Emerging trends in the field of medicinal chemistry suggest that compounds like this compound could be valuable starting materials for the development of novel therapeutic agents. For example, pyrrole-2-carbaldehyde derivatives have been investigated for their physiological activities and are found in various natural products. nih.govnih.gov The cyclohexyl group, being a bulky and lipophilic substituent, can influence the compound's interaction with hydrophobic pockets in enzymes or receptors. The combination of the reactive aldehyde and the N-cyclohexyl group presents opportunities for creating libraries of new compounds for biological screening.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZMAGRHANFXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390360 | |

| Record name | 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878422-21-0 | |

| Record name | 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclohexyl 1h Pyrrole 2 Carbaldehyde and Analogous N Cyclohexylpyrrole Architectures

Strategic N-Alkylation Approaches to N-Cyclohexylpyrroles

The introduction of a cyclohexyl group onto the pyrrole (B145914) nitrogen is a key step in forming the foundational architecture. Several strategies have been developed to achieve this N-alkylation, ranging from classical condensation reactions to modern catalytic systems.

A novel approach to N-substituted pyrroles involves the utilization of 3-pyrrolines as precursors. These partially saturated rings possess inherent reducing capabilities that can be harnessed in redox-neutral reactions. nih.gov A notable strategy is the Lewis acid-catalyzed amination of 2-(3-pyrroline-1-yl)benzaldehydes, which proceeds via an intramolecular organic-chemistry.orgorganic-chemistry.org-hydride shift and isomerization. nih.gov In this process, the 3-pyrroline (B95000) moiety effectively acts as the reducing agent, facilitating the amination.

While not a direct reaction of cyclohexanone (B45756) with a pyrroline (B1223166), this methodology establishes a proof-of-concept for using the pyrroline's inherent reactivity. A hypothetical adaptation for N-cyclohexylpyrrole synthesis would involve an intermolecular reaction between a suitable pyrroline derivative and cyclohexanone, where the pyrroline is ultimately aromatized to a pyrrole ring. The synthesis of the required 3-pyrroline precursors can be accomplished through various means, including ring-closing metathesis or silver(I)-catalyzed cyclization of allenic amino acids. organic-chemistry.orgorganic-chemistry.org

The most established and versatile method for synthesizing N-substituted pyrroles is the Paal-Knorr condensation. This reaction involves the cyclization of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclohexylamine (B46788). organic-chemistry.org The reaction is typically promoted by an acid catalyst and can be performed under various conditions, including the use of eco-friendly solvents like water or solvent-free systems. organic-chemistry.orgmdpi.com

A variety of catalysts have been shown to be effective for this transformation. For instance, iron(III) chloride has been used to catalyze the condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to 1,4-dicarbonyls) with amines in water, providing good to excellent yields. organic-chemistry.org Other Lewis acids, such as CaCl₂, RuCl₃, and CoCl₂, have also been successfully employed, often under microwave irradiation to shorten reaction times. mdpi.com The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired purity of the resulting N-cyclohexylpyrrole.

| Catalyst | Pyrrole Precursor | Amine | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| FeCl₃ | 2,5-Dimethoxytetrahydrofuran | Various Amines | Water, Room Temp | Good to Excellent | organic-chemistry.org |

| CaCl₂·2H₂O (20 mol%) | 1,4-Dicarbonyls | Primary Amines | Microwave, 420W, 10 min | 74-97% | mdpi.com |

| Co₂PNx@NC | 2,5-Hexanedione | Nitroarenes (reduced in situ) | Ethanol, H₂ | >99% | researchgate.net |

| Squaric Acid | Tetrahydro-2,5-dimethoxyfuran | Anilines | Aqueous Medium | Good | nih.gov |

In line with the principles of green chemistry, significant research has focused on developing heterogeneous catalysts for pyrrole synthesis. These supported catalysts offer advantages such as ease of separation, potential for recycling, and enhanced stability. mdpi.com Alumina, with its high surface area and thermal stability, has been used both as a catalyst and a support. mdpi.com

Several metal chlorides deposited on solid supports have proven to be efficient and reusable Lewis acid catalysts for the Paal-Knorr synthesis. mdpi.com Examples include:

Polystyrene-supported AlCl₃ and GaCl₃ : These catalysts facilitate the reaction in refluxing acetonitrile (B52724) with good yields and can be recovered and reused. mdpi.com

Silica-supported BiCl₃ and SbCl₃ : These systems effectively catalyze the reaction in hexane (B92381) at ambient temperature, offering a mild and efficient protocol. mdpi.com

Copper-on-charcoal (Cu/C) : This is a common carbon-supported metal catalyst applied in the synthesis of various N-heterocyclic compounds. mdpi.com

Fe(ClO₄)₃/SiO₂ : This supported catalyst has been used for the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free conditions. mdpi.com

A multifunctional cobalt-based catalyst supported on carbon (Co₂PNx@NC) has been developed for the one-pot synthesis of N-substituted pyrroles from nitroarenes and 2,5-hexanedione. researchgate.net This robust and reusable catalyst facilitates the initial hydrogenation of the nitroarene to the corresponding amine, which then undergoes condensation to form the pyrrole ring with excellent chemoselectivity and conversion rates. researchgate.net

Regioselective Formylation of Pyrrole Rings

Once the N-cyclohexylpyrrole core is synthesized, the next critical step is the introduction of a formyl group. The position of this electrophilic substitution is highly dependent on the reaction conditions and the electronic nature of the pyrrole ring.

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.com The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org This combination generates a chloroiminium ion (the active electrophile), which then attacks the pyrrole ring. wikipedia.org

For N-substituted pyrroles, electrophilic substitution is strongly directed to the C-2 position. This high regioselectivity is attributed to the superior stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) when the attack occurs at the α-carbon (C-2) compared to the β-carbon (C-3). The adjacent nitrogen atom can effectively delocalize the positive charge through resonance, a stabilizing effect that is less pronounced for the intermediate formed from C-3 attack. The N-cyclohexyl group, being an electron-donating alkyl group, further enhances the electron density of the pyrrole ring, facilitating the reaction. While sterically significant, its electronic influence is the dominant factor in directing substitution to the 2-position. Formylation at the 3-position is generally only observed when both the 2- and 5-positions are blocked. ijpcbs.com The initial iminium ion product is subsequently hydrolyzed during aqueous workup to yield the final 1-cyclohexyl-1H-pyrrole-2-carbaldehyde. wikipedia.orgorgsyn.org

| Substrate | Reagents | Key Intermediate | Product Position | Reference |

|---|---|---|---|---|

| Pyrrole | DMF, POCl₃ | Chloroiminium ion | 2-carboxaldehyde | orgsyn.org |

| N-Substituted Pyrrole | DMF, POCl₃ | Chloroiminium ion | Predominantly 2-carboxaldehyde | ijpcbs.com |

| Electron-rich Arenes | Substituted formamide, POCl₃ | Vilsmeier reagent | Aryl aldehyde | wikipedia.org |

While the Vilsmeier-Haack reaction provides strong kinetic control, favoring the 2-formylated product, the relative stability of pyrrole isomers can sometimes lead to rearrangements under certain conditions. In the realm of pyrrole chemistry, acid catalysis can occasionally mediate the isomerization of substituents. For instance, acid-catalyzed N-to-C isomerization has been observed in the synthesis of calix wikipedia.orgpyrrole homologues. researchgate.net

The electrophilic substitution of pyrroles is a classic case of kinetic versus thermodynamic control. The C-2 position is the site of fastest reaction (kinetic control), but the C-3 substituted product is sometimes the more thermodynamically stable isomer. It is conceivable that under strong acidic conditions and elevated temperatures, a thermodynamically driven equilibrium could be established, potentially leading to minor amounts of the 3-formyl isomer via protonation of the ring and rearrangement of the formyl group. However, for the Vilsmeier-Haack formylation, the conditions are typically mild enough that such rearrangements are not significant, and the kinetically favored 2-substituted product is isolated in high purity. orgsyn.org

Lithiation-Electrophilic Quenching Routes for Position-Specific Functionalization

The direct functionalization of the pyrrole ring at a specific position is a powerful strategy for synthesizing targeted derivatives. One of the most effective methods for achieving C2-selectivity on an N-substituted pyrrole ring is through a lithiation-electrophilic quenching sequence. This process relies on the directing effect of the nitrogen substituent.

The procedure begins with the deprotonation of N-cyclohexylpyrrole using a strong organolithium base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), typically in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to -30 °C). The N-cyclohexyl group directs the lithium to abstract a proton from the adjacent C2 position, forming a 2-lithio-1-cyclohexyl-1H-pyrrole intermediate. This position is favored due to the coordination of the lithium atom with the nitrogen lone pair, making the C2 proton the most acidic.

Once the lithiated species is formed in situ, it can be quenched with a suitable electrophile to introduce a functional group. For the synthesis of this compound, an electrophilic formylating agent is introduced. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). The nucleophilic lithiated pyrrole attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired 2-carbaldehyde product. This method offers high regioselectivity and is adaptable for introducing various other electrophiles at the C2 position. The general compatibility of lithiation-trapping procedures with various functional groups makes it a versatile tool in heterocyclic chemistry. rsc.orgresearchgate.net

Multicomponent Reaction (MCR) and One-Pot Strategies

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govfrontiersin.org These strategies are increasingly applied to the synthesis of complex heterocyclic systems like substituted pyrroles.

The Huisgen 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocycles. organic-chemistry.org The reaction involves the combination of a 1,3-dipole with a dipolarophile. scripps.edu While the classic Huisgen cycloaddition is widely known for synthesizing triazoles from azides and alkynes, the underlying [3+2] cycloaddition principle has been extended to create a wide variety of heterocyclic frameworks, including pyrroles. organic-chemistry.orgnih.gov

A notable application of this principle is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a synthetic equivalent of a formylamino anion synthon. nih.gov It reacts with an activated alkene (a Michael acceptor) in the presence of a base to form a substituted pyrrole.

More complex variations involve 1,4-dipolar cycloadditions, which can be used to generate intricate fused heterocyclic systems. For instance, the reaction of 1H-pyrrole-2,3-diones with dipoles generated from dimethyl acetylenedicarboxylate (B1228247) (DMAD) and pyridine (B92270) leads to spiro[pyrido[2,1-b] orgsyn.orgorganic-chemistry.orgoxazine-2,3′-pyrroles]. nih.gov While this specific example does not directly produce the target monocyclic pyrrole, it demonstrates the potential of dipolar cycloaddition strategies in building complex structures from simple precursors. nih.govresearchgate.net The synthesis of pyrroles via the cycloaddition of benzimidazolium salts and acetylenes is less direct but illustrates the broad scope of MCRs in modern organic synthesis.

One-pot syntheses that integrate the formation of the pyrrole ring with its subsequent functionalization are highly desirable. An efficient de novo synthesis of pyrrole-2-carbaldehyde derivatives has been developed using an iodine/copper-mediated oxidative annulation process. organic-chemistry.orgacs.org This method combines aryl methyl ketones, arylamines (which can include cyclohexylamine), and acetoacetate (B1235776) esters in a single reaction vessel.

The reaction proceeds under optimized conditions using a copper catalyst (e.g., CuCl₂) and iodine in the presence of molecular oxygen as the terminal oxidant. organic-chemistry.org The proposed mechanism involves several sequential steps within the one-pot procedure:

Iodination and Kornblum Oxidation: The aryl methyl ketone is first iodinated and then undergoes Kornblum oxidation to form a key phenylglyoxal (B86788) intermediate.

Condensation and Cyclization: This intermediate then condenses with the amine and the acetoacetate ester, leading to the formation of the pyrrole ring.

Oxidative Aromatization: The final step is an oxidative aromatization that yields the stable pyrrole core.

A crucial feature of this methodology is the selective oxidation of a Csp³-H bond to the final aldehyde (C=O) group, with the aldehyde oxygen atom originating from molecular oxygen. organic-chemistry.orgacs.org This approach avoids the use of harsh or stoichiometric oxidants and provides a scalable, greener alternative to traditional multi-step syntheses. acs.org

Synthesis of Structural Analogs and Isomers of this compound

The synthesis of structural analogs is essential for exploring structure-activity relationships in medicinal chemistry and materials science. Methodologies can be adapted to produce pyrroles with different substitution patterns on the ring or with varied N-substituents.

The synthesis of the structural isomer, 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, demonstrates a common and robust strategy for building polysubstituted pyrroles. The process typically involves a two-step sequence: initial formation of the N-substituted pyrrole core, followed by formylation.

The Paal-Knorr pyrrole synthesis is the cornerstone of this approach. It involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, cyclohexylamine. This reaction can be efficiently promoted by microwave irradiation to accelerate the cyclization and dehydration steps, affording the 1-cyclohexyl-2,5-dimethyl-1H-pyrrole intermediate.

Once the pyrrole core is synthesized, the aldehyde group is introduced at the C3 position. This is typically achieved through a Vilsmeier-Haack reaction. The pyrrole intermediate is treated with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a formamide like DMF. The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the 2,5-dimethylpyrrole ring, leading to the desired 3-carbaldehyde product after hydrolysis. The synthesis can achieve high yields under optimized conditions.

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Paal-Knorr Synthesis | 2,5-Hexanedione, Cyclohexylamine | Microwave Irradiation | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole |

| 2 | Vilsmeier-Haack | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole | POCl₃, DMF | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |

The Vilsmeier-Haack reaction is a broadly applicable and preferred method for the synthesis of pyrrole-2-carboxaldehydes. orgsyn.orggoogle.com Its versatility allows for the creation of a wide array of N-substituted analogs simply by changing the pyrrole precursor. The general method involves reacting pyrrole or an N-substituted pyrrole with the Vilsmeier reagent (POCl₃/DMF). orgsyn.org The reaction first forms the phosphorus oxychloride-dimethylformamide complex, which then acts as the electrophile. orgsyn.org

To generate a library of pyrrole-2-carboxaldehydes with varied N-substituents, one can start with different N-substituted pyrroles. These precursors are readily synthesized via methods like the Paal-Knorr synthesis (for alkylated pyrroles) or by direct N-alkylation or N-arylation of pyrrole itself. By systematically varying the primary amine used in the initial pyrrole synthesis, a diverse range of N-substituents can be incorporated.

The table below illustrates how different amine precursors can be used to generate a variety of N-substituted pyrrole-2-carboxaldehydes using a generalized two-step synthetic sequence (Paal-Knorr or other pyrrole formation, followed by Vilsmeier-Haack formylation).

| Precursor Amine | N-Substituent | Resulting Pyrrole-2-carbaldehyde Analog |

| Cyclohexylamine | Cyclohexyl | This compound |

| Aniline | Phenyl | 1-Phenyl-1H-pyrrole-2-carbaldehyde |

| Benzylamine | Benzyl | 1-Benzyl-1H-pyrrole-2-carbaldehyde |

| tert-Butylamine | tert-Butyl | 1-(tert-Butyl)-1H-pyrrole-2-carbaldehyde |

| Methylamine | Methyl | 1-Methyl-1H-pyrrole-2-carbaldehyde |

This modular approach provides a straightforward and powerful route to a wide range of N-substituted pyrrole-2-carboxaldehydes, facilitating the exploration of their chemical and biological properties. nih.gov

Chemical Reactivity and Derivatization Pathways of 1 Cyclohexyl 1h Pyrrole 2 Carbaldehyde

Electrophilic Aromatic Substitution (EAS) on the Electron-Rich Pyrrole (B145914) Nucleus

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom participating in the aromatic sextet. uop.edu.pk In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C-2 (α) position. uop.edu.pk However, in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, this position is already functionalized. The carbaldehyde group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C-3 and C-5 positions.

Consequently, electrophilic substitution is directed primarily to the C-4 position, which is least affected by the deactivating effect of the C-2 aldehyde. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, though potentially requiring more forcing conditions compared to simple pyrroles. uop.edu.pk For instance, nitration can be achieved using nitric acid in acetic anhydride, while sulfonation can be carried out with a sulfur trioxide-pyridine complex. uop.edu.pk

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃ / Acetic Anhydride | 1-Cyclohexyl-4-nitro-1H-pyrrole-2-carbaldehyde |

| Bromination | N-Bromosuccinimide (NBS) / CCl₄ | 4-Bromo-1-cyclohexyl-1H-pyrrole-2-carbaldehyde |

| Acylation | Acetic Anhydride / Lewis Acid | 4-Acetyl-1-cyclohexyl-1H-pyrrole-2-carbaldehyde |

| Sulfonation | SO₃ / Pyridine (B92270) | 1-Cyclohexyl-2-formyl-1H-pyrrole-4-sulfonic acid |

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group is a key site for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions include the formation of imine-type compounds and various nucleophilic addition and condensation reactions.

The carbaldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines or hydrazides to yield hydrazones. nih.govdergipark.org.tr These reactions are typically catalyzed by a small amount of acid and involve the formation of a carbinolamine intermediate followed by dehydration. Hydrazone derivatives, in particular, are a well-studied class of compounds with diverse applications. nih.govdergipark.org.tr The reaction of this compound with various hydrazides can produce a library of corresponding hydrazone derivatives. researchgate.net

Table 2: Examples of Schiff Base and Hydrazone Formation

| Reactant | Product Type | General Structure of Product |

| Aniline | Schiff Base | |

| Hydrazine Hydrate | Hydrazone | |

| Isonicotinic Acid Hydrazide | Hydrazone | |

| Ferrocenecarboxylic Acid Hydrazide | Hydrazone |

Where R is the pyrrole scaffold: 1-Cyclohexyl-1H-pyrrol-2-yl

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a variety of nucleophiles.

Reduction: The aldehyde can be reduced to a primary alcohol, (1-Cyclohexyl-1H-pyrrol-2-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) or more powerful ones such as lithium aluminum hydride.

Oxidation: Conversely, oxidation of the aldehyde group, for instance with potassium permanganate (B83412) or chromium trioxide, yields the corresponding carboxylic acid, 1-Cyclohexyl-1H-pyrrole-2-carboxylic acid.

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of secondary alcohols.

Wittig Reaction: The Wittig reaction provides a pathway to convert the aldehyde into an alkene. Reaction with a phosphorus ylide (Ph₃P=CHR') replaces the C=O bond with a C=C bond, yielding a vinyl-substituted pyrrole.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds (e.g., malonic acid derivatives) in the presence of a weak base leads to the formation of α,β-unsaturated systems.

Ring-Opening and Ring-Expansion Transformations

While the pyrrole ring is aromatic, it can undergo transformations that involve cleavage or expansion of the heterocyclic core under specific conditions.

The oxidation of pyrrole rings can lead to ring-opening, often resulting in the formation of dicarbonyl compounds. uop.edu.pk Strong oxidizing agents like chromium trioxide can oxidize pyrrole to the imide of maleic acid. uop.edu.pk Studies on the metabolism of drugs containing a pyrrole ring have shown that enzymatic oxidation can lead to ring-opening, followed by chemical rearrangement. nih.gov The degradation of pyrrole under various oxidizing stimuli can lead to dearomatization and the formation of polypyrrole or other decomposition products. researchgate.net This reactivity highlights a potential pathway for the transformation of the this compound scaffold into linear, functionalized molecules.

Pyrrole and its derivatives can participate in rearrangement reactions to form larger or fused heterocyclic systems. A classic example is the ring expansion of pyrrole to pyridine, which can be achieved by treatment with reagents like sodium methoxide (B1231860) and methylene iodide. uop.edu.pk Furthermore, pyrrole-2-carbaldehydes can serve as precursors for fused systems. For example, intramolecular condensation reactions can lead to the formation of bicyclic structures. Research has shown that N-substituted pyrrole-2-carbaldehydes can be involved in complex cascades, such as water-triggered ring opening of pyridinium (B92312) salts that subsequently cyclize to form 2-formylpyrroles, illustrating the dynamic nature of these heterocyclic systems. organic-chemistry.org

Coupling Reactions and Metal-Catalyzed Transformations

The exploration of coupling reactions and metal-catalyzed transformations involving this compound reveals a landscape largely defined by the general reactivity of the pyrrole and carbaldehyde functionalities, rather than by specific documented examples of the title compound itself. While direct research on this compound in this context is not extensively reported in publicly available scientific literature, the reactivity of analogous structures provides a strong basis for predicting its behavior in such transformations.

The pyrrole ring system, being electron-rich, is amenable to various C-H activation and cross-coupling reactions, often catalyzed by transition metals like palladium. sigmaaldrich.com Similarly, the aldehyde group can participate in or influence catalytic cycles. For related pyrrole-2-carbaldehyde derivatives, metal-catalyzed reactions are a key strategy for structural elaboration.

Although specific data for this compound is not available, the following sections outline potential metal-catalyzed transformations based on established reactivity patterns of similar pyrrole compounds.

Potential Palladium-Catalyzed Reactions:

Palladium catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds. youtube.com For a substrate like this compound, several palladium-catalyzed reactions could be envisaged, primarily targeting the C-H bonds of the pyrrole ring or utilizing a halogenated precursor.

Heck Reaction: This reaction typically involves the coupling of an unsaturated halide with an alkene. youtube.com A hypothetical Heck reaction could involve a halogenated derivative of this compound reacting with an alkene to introduce further unsaturated moieties.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide or triflate. nih.govnih.gov A bromo-substituted this compound could be coupled with various aryl or vinyl boronic acids to generate more complex biaryl or vinyl-pyrrole structures. The stability of the N-protecting group is a crucial consideration in such reactions. nih.gov

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction would be a powerful tool for introducing alkynyl groups onto the pyrrole core of a halogenated this compound. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Modern methods sometimes allow for copper-free conditions. nih.govrsc.org

C-H Activation/Arylation: Direct C-H activation of the pyrrole ring, followed by arylation, is a prominent strategy in modern organic synthesis. mdpi.com Palladium catalysis can facilitate the coupling of aryl halides directly with the C-H bonds of the pyrrole ring, offering an atom-economical route to arylated pyrroles. rsc.org The regioselectivity of such a reaction on this compound would be of significant interest.

The following table summarizes potential, though not experimentally verified for the title compound, palladium-catalyzed reactions.

| Reaction Type | Hypothetical Reactants | Catalyst System (Typical) | Potential Product Type |

| Heck Reaction | Bromo-1-cyclohexyl-1H-pyrrole-2-carbaldehyde + Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted pyrrole |

| Suzuki Coupling | Bromo-1-cyclohexyl-1H-pyrrole-2-carbaldehyde + Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted pyrrole |

| Sonogashira Coupling | Iodo-1-cyclohexyl-1H-pyrrole-2-carbaldehyde + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine | Alkynyl-substituted pyrrole |

| Direct C-H Arylation | This compound + Aryl halide | Pd(OAc)₂, Ligand, Base | Aryl-substituted pyrrole |

Table 1: Postulated Palladium-Catalyzed Reactions

This table is based on the general reactivity of pyrrole systems and does not represent experimentally confirmed reactions for this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

In the ¹H-NMR spectrum of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. The aldehydic proton is expected to be the most downfield-shifted signal, typically appearing as a singlet in the range of δ 9.5-9.6 ppm. The protons on the pyrrole (B145914) ring exhibit characteristic shifts and coupling patterns. The proton at the C5 position (adjacent to the nitrogen) is expected to resonate at a different frequency than the protons at C3 and C4 due to the influence of both the nitrogen atom and the aldehyde group.

The cyclohexyl group introduces a series of signals in the aliphatic region of the spectrum. The proton attached to the nitrogen-bearing carbon of the cyclohexyl ring (the methine proton) will appear as a multiplet, while the remaining methylene (B1212753) protons of the cyclohexyl ring will produce a complex pattern of overlapping multiplets at higher field strengths.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 9.6 | Singlet |

| Pyrrole H-5 | ~7.0 | Multiplet |

| Pyrrole H-3 | ~6.9 | Multiplet |

| Pyrrole H-4 | ~6.2 | Multiplet |

| Cyclohexyl CH-N | 4.0 - 4.5 | Multiplet |

| Cyclohexyl -CH₂- | 1.2 - 2.0 | Multiplet |

Note: These are predicted values based on known data for similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

The ¹³C-NMR spectrum provides complementary information by detecting the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically above 179 ppm. The carbon atoms of the pyrrole ring resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the cyclohexyl substituent. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | > 179 |

| Pyrrole C2 | ~132 |

| Pyrrole C5 | ~125 |

| Pyrrole C3 | ~111 |

| Pyrrole C4 | ~110 |

| Cyclohexyl C-N | ~55-60 |

| Cyclohexyl -CH₂- | ~25-35 |

Note: These are predicted values based on known data for similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent absorption band is expected to be the C=O stretch of the aldehyde group, which typically appears in the region of 1660-1690 cm⁻¹. The presence of the pyrrole ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C-N stretching vibrations. The C-H stretching vibrations of the cyclohexyl group will be observed in the 2850-2950 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1660 - 1690 |

| Aromatic C-H (Pyrrole) | Stretch | 3000 - 3100 |

| Aliphatic C-H (Cyclohexyl) | Stretch | 2850 - 2950 |

| C-N (Pyrrole) | Stretch | 1300 - 1400 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular formula. The fragmentation pattern can offer further structural clues. Common fragmentation pathways for pyrrole derivatives include the loss of the aldehyde group (CHO) and cleavage of the cyclohexyl ring. The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituent at the 2-position. mdpi.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 177.115 | Molecular Ion |

| [M-CHO]⁺ | 148.102 | Loss of the formyl group |

| [M-C₆H₁₁]⁺ | 94.032 | Loss of the cyclohexyl group |

Note: These are predicted m/z values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Pyrrole-2-carbaldehyde and its derivatives typically exhibit strong absorption bands in the ultraviolet region. The spectrum is expected to show absorptions corresponding to π → π* transitions within the pyrrole ring and the carbonyl group. For the parent compound, pyrrole-2-carboxaldehyde, absorption maxima are observed around 255 nm and 290 nm. nih.gov The introduction of the cyclohexyl group is not expected to significantly shift these absorption maxima.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

| π → π | ~255 |

| π → π | ~290 |

Note: These are expected values based on the parent compound and may vary depending on the solvent.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. However, this technique requires the formation of a suitable single crystal of the compound. Currently, there is no publicly available X-ray crystallographic data for this compound. Should such data become available, it would offer an unambiguous confirmation of the molecular geometry and intermolecular interactions in the crystalline lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the chiroptical spectroscopy of this compound. Consequently, there is no published data, including Electronic Circular Dichroism (ECD) spectra, available for the stereochemical assignment of this specific compound.

While chiroptical methods like ECD are powerful techniques for determining the absolute configuration of chiral molecules, research focusing on the application of these methods to this compound has not been reported. Such an investigation would be necessary to correlate the observed spectral data with the molecule's three-dimensional structure.

Biological and Pharmacological Investigations of 1 Cyclohexyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Antimicrobial Activities

Derivatives of the cyclohexylpyrrole scaffold have demonstrated a broad spectrum of antimicrobial activities, showing promise in combating various pathogenic microorganisms.

Pyrrole (B145914) derivatives have been the subject of numerous studies to evaluate their efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that modifications to the pyrrole ring and its substituents can significantly influence antibacterial potency. For instance, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with effectiveness comparable or superior to the standard antibiotic tetracycline. nih.gov The presence of electron-withdrawing groups on a phenyl ring attached to the pyrrole core was found to enhance this antibacterial potential. nih.gov

Other studies have synthesized Schiff base derivatives of 1H-pyrrole-2-carbohydrazide and tested them against Gram-positive strains such as B. subtilis and S. aureus, and the Gram-negative E. coli. researchgate.net Similarly, chalcones derived from pyrrole carboxaldehyde have been screened for their antibacterial action against E. coli, S. typhi, S. aureus, and B. subtilis. While some pyrrole-based chalcones showed reduced growth against certain pathogens, compounds with a pyridine (B92270) nucleus were generally more active. The introduction of an indole (B1671886) moiety into a related scaffold yielded an analogue with significant activity against methicillin-resistant S. aureus (MRSA), demonstrating a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL. nih.gov

| Derivative Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus, Bacillus cereus (Gram-positive) | Promising activity, equal to or higher than tetracycline | nih.gov |

| Schiff bases of 1H-pyrrole-2-carbohydrazide | B. subtilis, S. aureus (Gram-positive); E. coli (Gram-negative) | Compounds 3f, 3g, and 3i showed potent activity | researchgate.net |

| Pyrrole-based chalcones | E. coli, S. typhi (Gram-negative); S. aureus, B. subtilis (Gram-positive) | Screened for activity; pyridine-containing analogues were more potent | |

| Robenidine analogue with indole moiety | Methicillin-resistant S. aureus (MRSA) | MIC of 1.0 µg/mL | nih.gov |

| Robenidine analogue (4-tert-butyl) | Gram-positive and Gram-negative strains | Active at 16-64 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus | MIC of 0.008 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Escherichia coli | MIC of 1 µg/mL | nih.gov |

A particularly significant area of research for cyclohexylpyrrole derivatives is their potential as antitubercular agents, especially against drug-resistant strains of Mycobacterium tuberculosis. A key molecular target for these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govucl.ac.uk MmpL3 is an essential transporter responsible for exporting mycolic acids, critical components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 disrupts this process, leading to rapid bacterial death. nih.govnih.gov

Structure-activity relationship (SAR) studies on pyrrole-2-carboxamides revealed that bulky substituents, such as an adamantyl group, on the carboxamide, coupled with electron-withdrawing groups on the pyrrole ring, greatly enhance anti-TB activity. nih.gov One such derivative, compound 32, not only showed excellent activity against drug-resistant tuberculosis but also possessed good microsome stability and low inhibition of the hERG K+ channel. nih.gov Exploration of the 2,5-dimethylpyrrole scaffold also identified derivatives with a cyclohexanemethyl group that exhibited potent inhibitory effects against M. tuberculosis. ucl.ac.uk Computational docking studies have supported the hypothesis that these pyrrole derivatives bind to the same pocket on MmpL3 as other known inhibitors. ucl.ac.uk

| Derivative Class/Compound | Target Organism | Key Finding | Mechanism/Target | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxamides | M. tuberculosis H37Rv | Most compounds showed potent activity (MIC < 0.016 µg/mL) and low cytotoxicity. | MmpL3 Inhibition | nih.gov |

| Compound 5 (2-adamantyl group) | M. tuberculosis | Potency equivalent to the first-line drug Isoniazid (INH). | MmpL3 Inhibition | nih.gov |

| 2,5-dimethylpyrrole derivatives (e.g., 5n, 5q) | M. tuberculosis and multidrug-resistant isolates | Potent inhibitory effects, substantiating the essentiality of the cyclohexanemethyl moiety. | Putative MmpL3 Inhibition | ucl.ac.uk |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL. | Not specified | nih.gov |

The antifungal potential of pyrrole derivatives has also been investigated. Pyrrolo-pyrimidine derivatives have shown activity against Candida albicans, a common fungal pathogen. nih.gov In broader screenings, new Schiff base derivatives of pyrrole were tested against both C. albicans and Aspergillus niger, with some compounds showing potent activity. researchgate.net

Studies on thienopyrimidine derivatives linked to a rhodanine (B49660) core, another class of heterocyclic compounds, have also demonstrated antifungal properties against strains like Aspergillus flavus and Penicillium marneffei. researchgate.net Research on polycations derived from methacrylamido propyl trimethyl ammonium (B1175870) chloride (MAPTAC) showed selective and potent antifungal activity against various filamentous fungi, including multidrug-resistant Scopulariopsis brevicaulis and several Fusarium and Trichophyton species. nih.gov The activity was found to be dependent on the molecular mass of the polymer. nih.gov While not directly cyclohexylpyrrole derivatives, these findings highlight the broad potential of nitrogen-containing heterocyclic structures in antifungal drug discovery.

| Derivative Class/Compound | Fungal Strain | Activity/Result (MIC) | Reference |

|---|---|---|---|

| Schiff bases of 1H-pyrrole-2-carbohydrazide (Compounds 3a, 3g, 3h) | Candida albicans, Aspergillus niger | Potent activity observed | researchgate.net |

| Pyrrolo-pyrimidine derivatives | Candida albicans | Demonstrated antifungal properties | nih.gov |

| PMAPTAC4k Polymer | Scopulariopsis brevicaulis | 1.95 to 3.91 µg/mL | nih.gov |

| PMAPTAC4k Polymer | Fusarium species | 0.98 to 7.81 µg/mL | nih.gov |

| PMAPTAC4k Polymer | Trichophyton species | 0.98 to 3.91 µg/mL | nih.gov |

| 2-octanoylbenzohydroquinone 4 | Candida krusei | 2 µg/mL | mdpi.com |

| 2-octanoylbenzohydroquinone 4 | Rhizopus oryzae | 4 µg/mL | mdpi.com |

Anticancer and Antitumor Potential

The pyrrole scaffold is a key component of several anticancer agents, and derivatives of 1-cyclohexyl-1H-pyrrole-2-carbaldehyde are being explored for their potential in oncology. researchgate.netijper.org Their mechanisms of action often involve the modulation of critical cellular signaling pathways, such as those regulated by protein kinases, and the induction of programmed cell death (apoptosis).

Protein kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Two prominent targets in cancer therapy are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), which play key roles in tumor growth and angiogenesis, respectively. rjpbr.comnih.gov

Several pyrrole-containing scaffolds have been developed as potent kinase inhibitors. Pyrrolo[2,3-d]pyrimidines, which are structurally related to the ATP-binding site of kinases, have been a particular focus. rjpbr.comnih.gov Synthesized derivatives have shown the ability to inhibit multiple kinases, including EGFR, HER2, VEGFR-2, and CDK2. researchgate.net Specific pyrrole derivatives, such as compounds MI-1 and D1, were synthesized as inhibitors of EGFR and VEGFR and were observed to form stable complexes with these protein kinases. nih.gov Further research has led to the development of potent dual EGFR/VEGFR-2 inhibitors, which have demonstrated superior inhibitory activity compared to reference compounds like sorafenib (B1663141) and erlotinib (B232) in certain assays. nih.gov

| Derivative Class/Compound | Target Kinase(s) | Key Finding | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 6f, 6l, 6n) | EGFR, Her2, VEGFR-2, CDK2 | Inhibited enzymatic activity similar to sunitinib. | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine derivative (6j, 6c) | VEGFR-2 | Showed selective VEGFR-2 inhibition. | researchgate.net |

| Pyrrole derivative MI-1 | EGFR, VEGFR | Binds with and forms stable complexes with the kinases. | nih.gov |

| Pyrrole derivative D1 | EGFR, VEGFR | Binds with and forms stable complexes with the kinases. | nih.gov |

| 2-thioxoimidazolidin-4-one derivatives (6, 8a) | EGFR, VEGFR-2 | Act as potent dual inhibitors, superior to sorafenib and erlotinib in tested assays. | nih.gov |

A critical characteristic of an effective anticancer agent is its ability to inhibit the growth of cancer cells and induce apoptosis. Pyrrole derivatives have demonstrated significant cytotoxic and proapoptotic effects across a range of human cancer cell lines. nih.gov For example, a cyclohexylpiperazine derivative, PB28, was found to inhibit cell growth and induce caspase-independent apoptosis in human breast cancer cell lines (MCF7 and MCF7 ADR). nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also been synthesized and evaluated for their anticancer activity. merckmillipore.com One compound, 10a, was found to be a highly potent derivative against PC3 prostate cancer cells, while other compounds in the series showed strong cytotoxicity against MCF-7 breast cancer and A549 lung cancer cells. merckmillipore.com Flow cytometry analysis confirmed that the cytotoxic activity of these compounds was mediated by inducing apoptosis and causing cell cycle arrest. merckmillipore.com Further mechanistic studies showed that these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway, marked by an increased expression of the pro-apoptotic protein Bax and reduced expression of the anti-apoptotic protein Bcl-2. merckmillipore.com Another study on pyrrolopyrimidine derivatives identified a compound that was most cytotoxic to MCF-7 cells and was shown to induce apoptosis and increase reactive oxygen species (ROS). nih.gov

| Derivative/Compound | Cancer Cell Line | Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Cyclohexylpiperazine derivative PB28 | MCF7, MCF7 ADR (Breast) | Inhibited cell growth, induced apoptosis | Nanomolar range | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | Cytotoxic, induced late apoptosis, cell cycle arrest (G0/G1) | 4.55 µM | merckmillipore.com |

| Pyrrolo[2,3-d]pyrimidine derivative 10a | PC3 (Prostate) | Potent cytotoxicity | 0.19 µM | merckmillipore.com |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 (Breast) | Strong cytotoxic activity | 1.66 µM | merckmillipore.com |

| Pyrrolopyrimidine derivative 3 | MCF-7 (Breast) | Cytotoxic, induced apoptosis | 23.42 µM | nih.gov |

| Dispiro compound 4g | A549 (Lung) | Cytotoxic effect | 20±1.0 μg/ml | researchgate.net |

| Dispiro compound 4g | MCF-7 (Breast) | Cytotoxic effect | 21±1.5 μg/ml | researchgate.net |

Anti-inflammatory and Immunomodulatory Actions

Pyrrole derivatives are recognized for their anti-inflammatory properties, with several compounds exhibiting potent activity. mdpi.comdntb.gov.ua Research has shown that certain fused pyrrole compounds, such as pyrrolopyridines, display promising anti-inflammatory effects. mdpi.com While direct studies on the anti-inflammatory actions of this compound are not extensively documented, the broader class of pyrrole-2-carboxaldehyde derivatives has shown significant potential. For instance, 5-ethoxymethyl-pyrrolemarumine, a naturally occurring pyrrole-2-carbaldehyde derivative, demonstrated noteworthy anti-inflammatory activity in lipopolysaccharide (LPS)-induced stress models, with an IC50 value of 8.6 ± 0.7 μM. nih.gov The mechanism for some pyrrole derivatives has been linked to the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov

The immunomodulatory effects of pyrrole derivatives are an emerging area of interest. The core structure's ability to interact with various biological targets suggests a potential to modulate immune responses. Further investigation into how the N-cyclohexyl substitution influences these properties is warranted to delineate the specific immunomodulatory profile of this compound.

Other Biologically Significant Activities

Beyond anti-inflammatory effects, this compound and its analogs are subjects of investigation for a range of other biological activities.

Several pyrrole-based compounds have been reported to possess antioxidant properties. mdpi.com For example, certain novel pyrrole derivatives have demonstrated radical-scavenging capabilities in DPPH and ABTS assays. mdpi.com The antioxidant potential of these compounds is crucial, as oxidative stress is implicated in numerous pathological conditions. Research on 3-pyrroline-2-ones, a related class of pyrrole derivatives, has identified specific compounds as effective hydroxyl radical scavengers. nih.gov The redox state modulation by pyrrole derivatives can occur through various mechanisms, and the specific contribution of the this compound structure to these activities is an area for further research.

The modulation of enzyme activity is a key aspect of the pharmacological profile of pyrrole derivatives. A significant target of interest is NAD(P)H Quinone Oxidoreductase 1 (NQO1), a cytoprotective enzyme involved in detoxification and antioxidant defense. nih.govalliedacademies.orgnih.gov Studies have shown that certain pyrrole-2-carboxaldehyde derivatives can induce NQO1 activity. nih.gov For example, a derivative isolated from Mycoleptodonoides aitchisonii exhibited strong NQO1 inducing activity at a concentration of 100 µg/mL. nih.gov Another pyrrole-2-carboxaldehyde derivative from Zizania latifolia (makomotake) showed moderate NQO1 induction. nih.gov Conversely, other pyrrole derivatives have been investigated as NQO1 inhibitors. rsc.org The ability of this compound to either induce or inhibit NQO1 could have significant implications for its therapeutic potential.

The biological activity of this compound is intrinsically linked to its interaction with specific molecular targets. The aldehyde functional group is capable of forming covalent bonds with nucleophilic residues on proteins, potentially altering their function. researchgate.net Furthermore, the pyrrole ring and the N-cyclohexyl substituent can engage in hydrophobic interactions with biological macromolecules. researchgate.net While the precise targets for this specific compound are yet to be fully elucidated, studies on related structures provide valuable insights. For instance, some N-substituted pyrrole derivatives have been found to target enzymes like cyclooxygenase (COX), which is relevant to their anti-inflammatory effects. mdpi.com

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For pyrrole derivatives, the nature and position of substituents on the pyrrole ring significantly influence their pharmacological profile.

Data Tables

Table 1: Anti-inflammatory Activity of a Representative Pyrrole-2-Carbaldehyde Derivative

| Compound | Source | Assay | IC50 | Reference |

| 5-ethoxymethyl-pyrrolemarumine | Hosta plantaginea | LPS-induced stress | 8.6 ± 0.7 μM | nih.gov |

Table 2: NQO1 Induction by Representative Pyrrole-2-Carbaldehyde Derivatives

| Compound | Source | Cell Line | Activity | Concentration | Reference |

| Pyrrole-2-carboxaldehyde derivative | Mycoleptodonoides aitchisonii | Hepa 1c1c7 | Strong NQO1 induction | 100 µg/mL | nih.gov |

| Pyrrole-2-carboxaldehyde derivative | Zizania latifolia | Hepa 1c1c7 | Moderate NQO1 induction | 100 µg/mL | nih.gov |

Importance of the Aldehyde Moiety for Bioactivity

The aldehyde group at the 2-position of the pyrrole scaffold is a key functional feature that significantly contributes to the biological activity of these molecules. Aldehydes are inherently reactive functional groups, and this reactivity is often central to their mechanism of action. nih.gov The electrophilic nature of the aldehyde carbon allows it to readily interact with biological nucleophiles, such as the amino or sulfhydryl groups of amino acid residues in proteins and enzymes. rjptonline.org

This reactivity can lead to the formation of covalent bonds, particularly Schiff bases with primary amino groups, which can result in the irreversible inhibition of target enzymes or the disruption of protein function. rjptonline.orgresearchgate.net This capacity for covalent modification is a recurring theme in the bioactivity of various aldehyde-containing compounds.

Research on various pyrrole-2-carbaldehyde derivatives has underscored the importance of this functional group. For instance, modification of the aldehyde into a hydrazone to create Schiff bases has been a common strategy to generate new derivatives with altered and often enhanced biological activities, such as antibacterial and antifungal effects. rjptonline.orgresearchgate.net This highlights that while the aldehyde itself is crucial, its derivatives can also serve as potent bioactive agents. The conversion of the aldehyde to other functional groups often leads to a significant reduction or complete loss of activity, confirming the pivotal role of the aldehyde moiety.

Correlation between Substituent Modifications, Lipophilicity, and Pharmacological Response

Lipophilicity is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov It influences solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov A compound's ability to traverse cellular membranes, including the blood-brain barrier, is heavily dependent on its lipophilicity.

Structure-activity relationship (SAR) studies on related heterocyclic compounds have consistently demonstrated that modifications to substituents can dramatically alter biological activity by modulating lipophilicity. For instance, in a series of N-substituted-2-phenylacetamides, the retention behavior in reversed-phase chromatography, a measure of lipophilicity, was directly dependent on the structure of the N-substituent. bohrium.com This principle is applicable to the this compound scaffold, where altering the cyclohexyl ring would be expected to produce a corresponding change in lipophilicity and, consequently, in pharmacological response.

The introduction of a bulky, hydrophobic group like cyclohexyl at the N1-position generally increases the lipophilicity of the pyrrole scaffold. This can enhance the compound's ability to interact with hydrophobic pockets in target proteins or to permeate lipid-rich biological membranes. However, there is often an optimal range for lipophilicity; excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. nih.gov

The interplay between substituent modifications and pharmacological response can be seen in studies of other pyrrole derivatives. For example, in a series of pyrrolone antimalarials, replacing a phenyl ring substituent with a smaller methyl group led to a 600-fold loss in activity, indicating the necessity of a hydrophobic group at that position. nih.gov Conversely, replacing the pyrrole ring itself with other heterocycles resulted in a significant decrease in activity, highlighting the importance of the core scaffold. nih.gov

The following table illustrates the general relationship between substituent type, its effect on lipophilicity, and the potential impact on pharmacological activity for hypothetical derivatives of this compound.

| Substituent Modification (at N1) | Predicted Change in Lipophilicity | Potential Pharmacological Consequence |

| Replacement of cyclohexyl with a smaller alkyl chain (e.g., ethyl) | Decrease | May decrease membrane permeability and binding to hydrophobic targets. |

| Introduction of polar groups (e.g., hydroxyl) on the cyclohexyl ring | Decrease | May improve aqueous solubility but could hinder passage across lipid membranes. |

| Replacement of cyclohexyl with an aromatic ring (e.g., phenyl) | Variable, but generally maintains high lipophilicity | Could introduce new electronic interactions (e.g., π-π stacking) with the target. |

| Introduction of electron-withdrawing groups on the pyrrole ring | May alter the electronic character of the pyrrole and aldehyde | Could modulate the reactivity of the aldehyde and binding affinity. |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of ligand-protein interactions and for virtual screening in drug discovery.

While specific docking studies on 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde are not extensively documented in public literature, research on analogous pyrrole-containing structures demonstrates the utility of this approach. For instance, studies on various pyrrole (B145914) derivatives have successfully used molecular docking to identify potential binding modes and rationalize biological activity against a range of protein targets. vlifesciences.com

Key Research Findings:

Anticancer Targets: In studies involving pyrrole derivatives designed as anticancer agents, molecular docking has been employed to investigate interactions with key enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and VEGFR-2. nih.govnih.gov For example, a docking study of pyrazoline-conjugated pyrrole derivatives against VEGFR-2 revealed binding affinities comparable to the established drug sunitinib, suggesting that interactions within the ATP-binding site are crucial for their anticancer potency. nih.gov

Antimycobacterial Targets: Novel pyrrole-2-carbohydrazide derivatives have been evaluated as potential inhibitors of Enoyl-Acyl Carrier Protein (ENR) reductase, a crucial enzyme in Mycobacterium tuberculosis. vlifesciences.com Docking studies helped to rationalize the antimycobacterial activity by showing how these compounds could fit into the active site of the enzyme. vlifesciences.com

Interaction Analysis: These studies typically reveal that the binding of pyrrole-based ligands is stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the protein's active site. nih.govscispace.com For example, docking of pyrrolopyrimidine inhibitors into the mitogen-activated protein kinase-activated protein kinase-2 (MK-2) identified critical hydrogen bonds with residues such as Leu70, Glu139, and Asp207. nih.gov

The insights gained from these docking studies on related compounds provide a framework for predicting how this compound might interact with various biological targets. The cyclohexyl group would likely engage in hydrophobic interactions within a binding pocket, while the pyrrole-carbaldehyde moiety could form key hydrogen bonds.

Table 1: Examples of Molecular Docking Studies on Pyrrole Derivatives

| Pyrrole Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazoline-conjugated pyrroles | VEGFR-2 | Binding affinity (-9.5 kcal/mol) comparable to sunitinib; interactions in the ATP binding site. | nih.gov |

| Pyrrolo[3,2-d]pyrimidines | EGFR / CDK2 | Designed to fit the pharmacophoric features of EGFR inhibitors, showing potent activity. | nih.gov |

| Benzylidine pyrrole-2-carbohydrazides | Enoyl-Acyl Carrier Protein Reductase (ENR) | Docking scores supported observed antimycobacterial activity against M. tuberculosis. | vlifesciences.com |

| Pyrrolopyridine Analogs | MAPKAPK-2 (MK-2) | Identified novel hotspot residues (Leu70, Glu139, Asp207) involved in hydrogen bonding. | nih.gov |

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions. These methods can map out reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction kinetics and thermodynamics.

Research into the reactivity of the pyrrole-2-carbaldehyde scaffold has utilized these techniques. A notable study investigated the reaction mechanism between a derivative, N-allenyl-1H-pyrrole-2-yl-carbaldehyde, and hydroxylamine (B1172632) using quantum chemical methods. researchgate.netdntb.gov.ua This work highlights how computational modeling can unravel complex, multi-step reaction pathways.

Key Research Findings:

Modeling Approach: The study employed a combined approach using density functional theory (DFT) methods, such as B3LYP for geometry optimization and the more accurate B2PLYP-D2 method for energy calculations (B2PLYP-D2/6-311+G**//B3LYP/6-31+G*). researchgate.netdntb.gov.ua

Solvent Effects: A critical finding was the explicit role of solvent molecules (ethanol) in the reaction. The calculations demonstrated that solvent molecules are not just a passive medium but actively participate in proton transfer steps, which is crucial for accurately reproducing the activation energy barriers of the oximation stage. researchgate.netdntb.gov.ua

Such detailed mechanistic studies, although performed on a derivative, establish a validated computational methodology that could be applied to predict the reactivity of this compound in various chemical transformations.

Table 2: Quantum Chemical Calculation of Reaction Steps for an N-allenyl-pyrrole-2-carbaldehyde Derivative

| Reaction Stage | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Oximation | B2PLYP-D2/6-311+G**//B3LYP/6-31+G* | Requires two explicit solvent molecules for accurate modeling of proton transfer and activation barriers. | researchgate.net |

| Intramolecular Cyclization | Requires one explicit solvent molecule for modeling. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, untested compounds and identify the key structural features that influence potency.

While a specific QSAR model for this compound has not been published, numerous QSAR studies have been successfully conducted on series of related pyrrole derivatives to predict activities such as antitubercular and herbicidal effects. nih.govimist.ma

Key Research Findings:

Model Development: These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) and using statistical methods like multiple linear regression (MLR) or k-nearest neighbor (kNN) to build the model. nih.gov

Descriptor Importance: In a 3D-QSAR study on oxadiazole-ligated pyrrole derivatives with antitubercular activity, the model highlighted the importance of electrostatic and steric fields around the pharmacophore. nih.gov A 2D-QSAR model for the same series identified specific descriptors, such as the count of rotatable bonds and an indicator for the presence of an oxygen atom at a particular position, as being highly influential on activity. nih.gov

Predictive Power: The statistical robustness of QSAR models is evaluated using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² for an external test set. nih.gov Successful models can then be used to guide the design of new analogs with potentially improved activity. imist.ma

These examples demonstrate that the QSAR methodology is well-suited for analyzing the structure-activity landscape of pyrrole derivatives. A QSAR study incorporating this compound would likely identify the size and hydrophobicity of the cyclohexyl group as important descriptors influencing its biological activity profile.

Table 3: Example of Descriptors Used in QSAR Models for Pyrrole Analogs

| QSAR Model Type | Descriptor Class | Example Descriptors | Significance | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Topological/Constitutional | Rotatable Bond Count, SdsCHE-index, T_O_O_5 | Correlates molecular structure and flexibility with antitubercular activity. | nih.gov |

| 3D-QSAR (kNN-MFA) | Molecular Field Analysis | Steric Fields, Electrostatic Fields | Maps regions where steric bulk or specific electronic properties enhance or decrease activity. | nih.gov |

| 2D-QSAR | Physicochemical/Topological | Principal Component Analysis (PCA) derived descriptors | Relates structural properties to the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). | imist.ma |

Conformational Analysis and Spectroscopic Property Predictions

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is crucial as a molecule's conformation often dictates its reactivity and ability to bind to a biological target. Quantum chemical calculations are frequently used to predict not only conformations but also spectroscopic properties like IR, NMR, and UV-Vis spectra.

For this compound, the key conformational feature is the orientation of the cyclohexyl ring relative to the pyrrole plane. Computational methods can determine the most stable conformers and the rotational energy barrier.

Key Research Findings and Approaches:

Conformational Search: The first step in a computational analysis is often a conformational search to locate low-energy structures, which is essential for subsequent docking and QSAR studies. researchgate.net

Spectroscopic Prediction: Quantum mechanical methods can calculate vibrational frequencies (IR spectra), chemical shifts (NMR spectra), and electronic transitions (UV-Vis spectra). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com

Parent Compound Data: For the parent compound, 1H-Pyrrole-2-carboxaldehyde, experimental spectroscopic data including IR, UV/Visible, and mass spectra are available in databases like the NIST WebBook. nist.gov These data serve as a benchmark for validating computational predictions that could be extended to the cyclohexyl derivative. For example, studies on newly isolated natural pyrrole-2-carbaldehydes consistently use a combination of NMR, MS, IR, and UV spectroscopy to determine their structures. mdpi.comnih.gov

A theoretical study on this compound would provide valuable information on its preferred 3D shape and a predicted spectroscopic signature to aid in its experimental characterization.

Table 4: Application of Spectroscopic and Conformational Analysis

| Analysis Type | Methodology | Purpose | Reference |

|---|---|---|---|

| Conformational Analysis | Computational (e.g., DFT) | Identify stable 3D structures; provide input for docking/QSAR. | researchgate.net |

| NMR Spectroscopy | Experimental & Computational | Determine the carbon-hydrogen framework and connectivity. | mdpi.comnih.gov |

| Mass Spectrometry (MS) | Experimental & Computational | Determine molecular weight and fragmentation patterns. | mdpi.comnist.gov |

| IR Spectroscopy | Experimental & Computational | Identify functional groups (e.g., C=O of the aldehyde). | nist.gov |

In Silico Prediction of Biological Target Engagement and Pathways

Beyond single-target docking, modern computational chemistry employs a range of in silico tools to predict the likely biological targets of a compound on a larger scale. These methods, often termed inverse docking or target prediction, use ligand similarity, pharmacophore matching, or machine learning to screen a compound against databases of known biological targets.

This approach allows for hypothesis generation about a compound's mechanism of action and potential polypharmacology (interacting with multiple targets).

Key Research Findings and Approaches:

Target Prediction Workflow: A common workflow involves using multiple independent target prediction tools (e.g., SwissTargetPrediction, SEA, SuperPred) to generate a consensus list of potential protein targets. biorxiv.org This predicted "biological space" can then be prioritized for experimental validation.

Bioactivity Prediction: In a study on pyrrolopyridine analogs, in silico methods were used to screen a library of compounds against MK-2. nih.govscispace.com This process started with a large dataset and used SAR-based analysis and virtual screening to narrow down the candidates to a few promising leads. nih.gov

Pharmacokinetic and Toxicity Prediction: An essential part of the in silico workflow is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Tools are used to assess drug-likeness based on criteria like Lipinski's rule of five and to predict potential toxicity, helping to filter out compounds with unfavorable profiles early in the discovery process. nih.govnih.gov For example, in silico studies of potent pyrrole derivatives confirmed their adherence to Lipinski's rule and predicted good oral bioavailability. nih.gov

For this compound, applying such a workflow could generate a ranked list of potential protein targets, predict its likely pharmacokinetic properties, and provide a valuable starting point for experimental biological evaluation.

Table 5: Typical Workflow for In Silico Target and Pathway Prediction

| Step | Description | Example Tools/Methods | Reference |

|---|---|---|---|

| 1. Ligand Preparation | Generate a 3D structure of the query molecule. | - | biorxiv.org |

| 2. Target Prediction | Screen the ligand against databases of protein targets using similarity-based or structure-based approaches. | SwissTargetPrediction, SEA, SuperPred | biorxiv.org |

| 3. Virtual Screening/Docking | Perform molecular docking of the ligand against high-priority targets from Step 2. | AutoDock, GOLD | uran.ua |

| 4. ADMET Prediction | Calculate drug-likeness, pharmacokinetic properties, and potential toxicity. | SwissADME, QikProp | nih.gov |

| 5. Hit Prioritization | Rank compounds based on predicted affinity, novelty, and favorable ADMET properties. | Consensus scoring, SAR analysis | nih.gov |

Applications of 1 Cyclohexyl 1h Pyrrole 2 Carbaldehyde in Diverse Chemical Fields

Role as Versatile Building Blocks in Organic Synthesis

1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is recognized as a versatile heterocyclic building block for the construction of more complex molecular architectures. bldpharm.combldpharm.com The reactivity of the compound is dominated by the aldehyde functional group and the aromatic pyrrole (B145914) core. The aldehyde group provides a key reactive site for a variety of synthetic transformations.

Key chemical reactions involving this building block include:

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1-cyclohexyl-1H-pyrrole-2-carboxylic acid. This transformation is a common step in the synthesis of various derivatives and can be achieved using standard oxidizing agents.

Reduction: The formyl group can be reduced to a primary alcohol (1-cyclohexyl-1H-pyrrol-2-yl)methanol. This reaction is typically performed using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Nucleophilic Addition and Condensation: The aldehyde is susceptible to nucleophilic attack, enabling the formation of a wide array of new C-C and C-N bonds. It can react with amines to form imines (Schiff bases), with hydrazines to yield hydrazones, and with hydroxylamine (B1172632) to produce oximes. These reactions are fundamental in building larger, more complex heterocyclic systems. For instance, condensation reactions are pivotal in the synthesis of various bioactive compounds and functional materials. nih.gov

The N-cyclohexyl group significantly influences the compound's physical properties, particularly its solubility and lipophilicity. This enhancement in hydrophobicity can be advantageous for reactions conducted in nonpolar organic solvents and can affect the properties of the final products. The steric bulk of the cyclohexyl group may also influence the regioselectivity and stereoselectivity of reactions at the pyrrole ring or the aldehyde group.

Table 1: Key Synthetic Transformations of this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent Class | Product Functional Group |

|---|---|---|

| Oxidation | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid |

| Reduction | Reducing Agents (e.g., NaBH₄) | Alcohol |

| Nucleophilic Addition | Amines, Hydrazines, etc. | Imine, Hydrazone, etc. |

Potential in Materials Science and Polymer Chemistry